4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride

Vue d'ensemble

Description

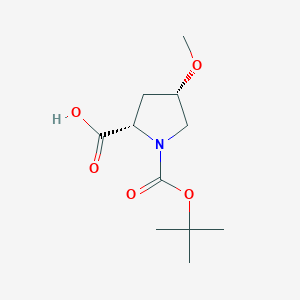

“4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 69731-93-7 . It has a molecular weight of 235.28 . The IUPAC name for this compound is 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: ClC1=CC (OCCN2CCCC2)=CC=C1C (O)=O.Cl . The InChI code for this compound is 1S/C13H16ClNO3.ClH/c14-12-9-10 (3-4-11 (12)13 (16)17)18-8-7-15-5-1-2-6-15;/h3-4,9H,1-2,5-8H2, (H,16,17);1H .Applications De Recherche Scientifique

Photophysical Properties in Lanthanide Complexes

4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride and its derivatives have been utilized in synthesizing lanthanide coordination compounds. These compounds exhibit significant photophysical properties, serving as efficient light-harvesting chromophores, with the coordinated benzoate ligands enhancing luminescence efficiencies and excited state lifetimes in solid-state environments (Sivakumar, Reddy, Cowley & Butorac, 2011).

Co-crystallization with L-Proline

The compound has been noted for its role in co-crystallization processes, particularly with zwitterionic l-proline. The resulting crystal structure displays chains of l-proline zwitterions capped by benzoic acid molecules, forming a distinctive hydrogen-bonded network (Chesna, Cox, Basso & Benedict, 2017).

Supramolecular Liquid Crystals

The compound's derivatives are crucial in the formation of supramolecular liquid crystals. These crystals are induced by hydrogen-bonding interactions between non-mesomorphic compounds, with varying effects based on different substituents and lateral substitutions. This research highlights the potential of such compounds in creating stable and dynamic liquid crystal phases (Naoum, Fahmi & Almllal, 2010).

Coordination Polymers and Luminescence

The compound forms part of the structure in various coordination polymers, with notable luminescence and magnetic properties. These properties are significant in the field of material science, particularly for creating materials with specific photophysical characteristics (Hou et al., 2013).

Polymerization and Electrochemical Activity

This compound plays a role in the polymerization processes, particularly in the formation of ultra-thin organic films and hybrid films with specific electrochemical activities. This is significant for applications in electrocatalysis and the development of advanced materials (Makowski et al., 2007).

Safety and Hazards

Orientations Futures

The future directions for “4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride” and similar compounds involve further exploration of the pyrrolidine scaffold in drug discovery. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMKFQBPOAJCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524812 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63675-90-1 | |

| Record name | 4-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)